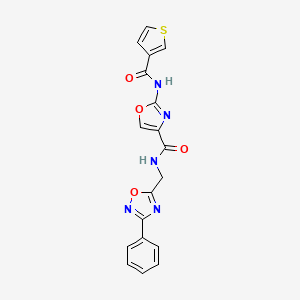
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13N5O4S and its molecular weight is 395.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C14H11N3O2S
- Molecular Weight : 273.32 g/mol
- CAS Number : Not specified in the sources.
Structure
The compound features a complex structure comprising an oxadiazole ring, a thiophene moiety, and carboxamide functional groups that contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Specifically, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, studies have demonstrated that certain oxadiazole derivatives possess low minimum inhibitory concentrations (MIC) against Mtb strains, suggesting their potential as anti-tubercular agents .
Anticancer Properties
Oxadiazole derivatives have been investigated for their anticancer activities. A study highlighted the structure-activity relationship (SAR) of 3-phenyl-1,2,4-oxadiazole derivatives which showed promising results in inhibiting cancer cell proliferation. The mechanism is believed to involve the induction of apoptosis in cancer cells through various pathways .
Enzyme Inhibition
Recent findings reveal that compounds similar to this compound act as inhibitors of specific enzymes such as the main protease (Mpro) of SARS-CoV-2. These compounds demonstrated IC50 values in the micromolar range, indicating their potential utility in antiviral drug development .
Study 1: Anti-Tuberculosis Activity
A study conducted by Parikh et al. (2020) synthesized substituted 1,2,4-oxadiazoles and evaluated their anti-tubercular activity. The most potent derivative exhibited an MIC of 0.25 µg/mL against the wild-type strain H37Rv, showcasing the therapeutic potential of oxadiazole-containing compounds in treating tuberculosis .
Study 2: Anticancer Activity
In a comparative study on various oxadiazole derivatives for anticancer activity, compounds were tested against several cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against breast and lung cancer cells. One compound demonstrated an IC50 value as low as 10 µM in MCF7 breast cancer cells .
Study 3: Enzyme Inhibition Mechanism
Research investigating the inhibitory effects on SARS-CoV-2 Mpro revealed that certain oxadiazole derivatives bind effectively to the enzyme's active site. Molecular docking studies provided insights into their binding affinities and suggested a promising strategy for designing antiviral agents targeting viral proteases .
Summary of Biological Activities
Propiedades
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O4S/c24-16(12-6-7-28-10-12)22-18-20-13(9-26-18)17(25)19-8-14-21-15(23-27-14)11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,19,25)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKWXKYYSPVRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














